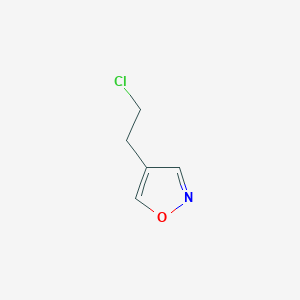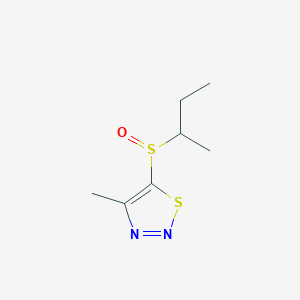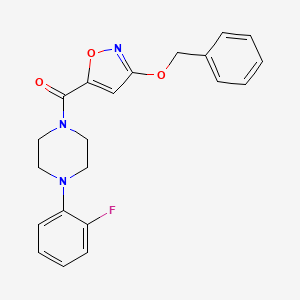![molecular formula C20H25N5O4S B2430164 1-((3,4-Dimetoxi-fenil)(6-hidroxi-2-metiltiazolo[3,2-b][1,2,4]triazol-5-il)metil)piperidina-4-carboxamida CAS No. 851809-87-5](/img/structure/B2430164.png)
1-((3,4-Dimetoxi-fenil)(6-hidroxi-2-metiltiazolo[3,2-b][1,2,4]triazol-5-il)metil)piperidina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral y Citotóxica
El compuesto ha mostrado ser prometedor como agente antitumoral y citotóxico. Los investigadores sintetizaron derivados relacionados y evaluaron sus efectos en líneas celulares tumorales humanas. Notablemente, un derivado demostró una potente actividad contra las células cancerosas de próstata .
Actividad Antibiopelícula
Otro aspecto interesante es su potencial antibiópelícula. Un compuesto con un andamiaje similar exhibió una inhibición de la biopelícula del 68.67% a 20 μM. Los estudios mecanísticos revelaron que no solo inhibe el sistema de detección de quórum de Pseudomonas aeruginosa, sino que también actúa como un quelante de hierro, lo que lleva a una deficiencia de hierro en las células bacterianas .
Síntesis Multicomponente
El compuesto se puede sintetizar mediante un protocolo multicomponente que involucra hidrato de fenilglioxal, ácido 1,3-dimetilbarbiturico y 4-hidroxi-6-metil-2H-piran-2-ona. Este método eficiente produce una nueva 5-(1-(4-hidroxi-6-metil-2-oxo-2H-piran-3-il)-2-oxo-2-feniletil)-1,3-dimetilpirimidina-2,4,6(1H,3H,5H)-triona .
Compuesto Padre para Derivados de Tiazol
El anillo de tiazol en este compuesto sirve como material base para varios compuestos químicos, incluidas las drogas de azufre, biocidas, fungicidas, tintes y aceleradores de reacciones químicas. Su versatilidad lo convierte en un bloque de construcción valioso en la síntesis orgánica .
Características Estructurales
El anillo de tiazol es plano y su aromaticidad surge de la deslocalización de los electrones π del átomo de azufre. Los tiazoles son ligeramente solubles en agua, solubles en alcohol y éter y poco solubles en solventes orgánicos. Curiosamente, el tiazol se encuentra naturalmente en la vitamina B1 (tiamina), que juega un papel crucial en el metabolismo energético y la función del sistema nervioso .
En resumen, las propiedades multifacéticas de este compuesto lo convierten en un candidato emocionante para una mayor exploración en el desarrollo de fármacos, la ciencia de los materiales y la bioquímica. Los investigadores continúan investigando sus posibles aplicaciones y su estructura única ofrece amplias oportunidades para el descubrimiento y la innovación . Si tienes alguna pregunta específica o necesitas más detalles, ¡no dudes en preguntar!
Mecanismo De Acción
Target of Action
It contains athiazole ring , which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These targets play crucial roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Compounds with athiazole ring are known to interact with their targets through various mechanisms . For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Compounds with athiazole ring are known to affect various biochemical pathways . For instance, thiazole derivatives have been reported to exhibit diverse pharmacological activities, affecting pathways related to antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thethiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Compounds with athiazole ring have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The stability and efficacy of compounds with athiazole ring can be influenced by factors such as pH, temperature, and the presence of other compounds .
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-11-22-20-25(23-11)19(27)17(30-20)16(24-8-6-12(7-9-24)18(21)26)13-4-5-14(28-2)15(10-13)29-3/h4-5,10,12,16,27H,6-9H2,1-3H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTERKDTXAKGNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

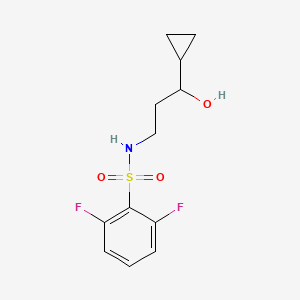
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)

![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)
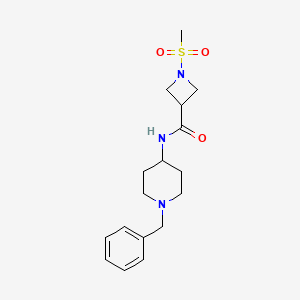
![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)
